molecular formula C18H35NO4 B8624871 7-[Acetyl(4-hydroxynonyl)amino]heptanoic acid CAS No. 54460-25-2

7-[Acetyl(4-hydroxynonyl)amino]heptanoic acid

Cat. No. B8624871
M. Wt: 329.5 g/mol
InChI Key: YYYQFRDORIBQFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03987091

Procedure details

A solution is prepared from ethyl 7-{N-[4-(2-tetrahydropyranyloxy)nonyl]acetamido}heptanoate (4.5 g., 0.01 mole), ethanol (50 ml.) and 4 drops of concentrated hydrochloric acid, and kept at ambient temperature for 4.5 hours. Then to the reaction mixture is added a solution of sodium hydroxide (0.72 g., 0.018 mole) in water (8 ml.) and the mixture is kept at ambient temperature for an additional twenty hours. Most of the ethanol is removed by evaportion in vacuo and the resulting solution is diluted with water (100 ml.). This solution is extracted, once with ether, then acidified with hydrochloric acid. The oil that separates is extracted into ether, the ethereal extract is dried over sodium sulfate, then the solvent is removed under vacuum to give 7-[N-(4-hydroxynonyl)acetamido]heptanoic acid as a yellow oil; pmr (CDCl3) δ 0.93 (3H,m CH3), 2.10 (3H,s CH3CO), 3.38 (4H,m NCH), 7.03 (2H,s COOH, OH).
Name
ethyl 7-{N-[4-(2-tetrahydropyranyloxy)nonyl]acetamido}heptanoate
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0.72 g
Type
reactant
Reaction Step Two
Name
Quantity
8 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
O1CCCCC1[O:7][CH:8]([CH2:27][CH2:28][CH2:29][CH2:30][CH3:31])[CH2:9][CH2:10][CH2:11][N:12]([CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][C:22]([O:24]CC)=[O:23])[C:13](=[O:15])[CH3:14].C(O)C.[OH-].[Na+]>Cl.O>[OH:7][CH:8]([CH2:27][CH2:28][CH2:29][CH2:30][CH3:31])[CH2:9][CH2:10][CH2:11][N:12]([CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][C:22]([OH:24])=[O:23])[C:13](=[O:15])[CH3:14] |f:2.3|

Inputs

Step One
Name
ethyl 7-{N-[4-(2-tetrahydropyranyloxy)nonyl]acetamido}heptanoate
Quantity
4.5 g
Type
reactant
Smiles
O1C(CCCC1)OC(CCCN(C(C)=O)CCCCCCC(=O)OCC)CCCCC
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Cl
Step Two
Name
Quantity
0.72 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
8 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the mixture is kept at ambient temperature for an additional twenty hours
CUSTOM
Type
CUSTOM
Details
Most of the ethanol is removed by evaportion in vacuo
ADDITION
Type
ADDITION
Details
the resulting solution is diluted with water (100 ml.)
EXTRACTION
Type
EXTRACTION
Details
This solution is extracted, once with ether
EXTRACTION
Type
EXTRACTION
Details
The oil that separates is extracted into ether
EXTRACTION
Type
EXTRACTION
Details
the ethereal extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
is dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent is removed under vacuum

Outcomes

Product
Details
Reaction Time
4.5 h
Name
Type
product
Smiles
OC(CCCN(C(C)=O)CCCCCCC(=O)O)CCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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